3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a versatile chemical compound extensively utilized in scientific research. Its unique structure, which includes trifluoromethyl, thiophene, and furan moieties, makes it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cyclization-isomerization reactions. For instance, 3,3,3-trifluoroprop-1-en-2-yl-substituted furans can be synthesized via palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed reactions and other transition metal-catalyzed processes are common in the synthesis of similar compounds. These methods offer high yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit carboxylesterase activity and mitochondrial complex II activity . The trifluoromethyl group and the heterocyclic moieties play crucial roles in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thenoyltrifluoroacetone: Another trifluoromethyl-containing compound with similar applications in research and industry.
3,3,3-trifluoro-1,2-propanediol: A compound with similar trifluoromethyl functionality.
2-thiophenecarboxaldehyde: Shares the thiophene moiety and is used in similar synthetic applications.
Uniqueness
3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is unique due to its combination of trifluoromethyl, thiophene, and furan groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S2/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-10(19-9)11-2-1-6-20-11/h1-4,6,16H,5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMISNGAAJDEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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